molecular formula C22H27N3O5S B2491213 3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one CAS No. 1251547-80-4

3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one

Cat. No. B2491213
CAS RN: 1251547-80-4
M. Wt: 445.53
InChI Key: LMJYCWJPTLYCFH-UHFFFAOYSA-N
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Description

The compound "3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one" is a synthetic molecule that belongs to a class of heterocyclic compounds. These compounds have attracted significant interest due to their complex molecular structures and potential for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including cycloaddition reactions, nucleophilic aromatic substitution processes, and intramolecular ring closures. For instance, the preparation of azolo[3,4-d]pyridazines and benzo[b][1,4]diazepine derivatives from hydrazonoyl halides and hydroximoyl halides through cycloaddition reactions highlights the complexity and versatility of synthesizing such molecules (Abdelhamid, Fahmi, & Baaiu, 2016).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds, including those similar to the target molecule, is characterized using various analytical techniques like NMR, IR spectroscopy, and X-ray crystallography. These analyses reveal intricate molecular frameworks, such as azepine rings adopting boat conformations and the presence of various functional groups that significantly impact their chemical reactivity and interactions (Acosta Quintero et al., 2018).

Chemical Reactions and Properties

Heterocyclic compounds exhibit a wide range of chemical reactions, including cycloaddition, nucleophilic substitution, and ring transformation reactions. These reactions are fundamental for the synthesis of complex molecules with potential biological activities. For example, the intermolecular aza-Wittig reaction followed by cycloaddition and ring-transformation mechanisms has been reported for the synthesis of novel triazine derivatives, demonstrating the compound's versatility and reactivity (Okawa et al., 1997).

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Research has indicated that certain benzoxazinyl derivatives, including those structurally related to the specified compound, exhibit antimicrobial and antioxidant properties. One study synthesized benzoxazinyl pyrazolone arylidenes demonstrating significant in vitro antimicrobial and antioxidant activities (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Biological Activity in Azines

Another study emphasized the importance of azines, including oxazin derivatives, in biological processes. These compounds, like the one , are known to exhibit a range of biological activities, such as antimicrobial, antifungal, antiviral, and antitumor effects (Ovsyannikova, Lalaev, Yakovlev, & Semakova, 2016).

Novel Derivatives and Biological Assays

Research on novel derivatives of benzoxazinone, which includes compounds structurally similar to the one of interest, has shown activity against bacterial strains and yeast in biological assays. This indicates potential applications in antimicrobial therapies (Hachama, Khodja, Moulay, Boutoumi, Hennig, & Sicker, 2013).

Synthesis and Characterization for Antimicrobial Agents

Studies involving the synthesis and characterization of oxazine-bearing pyridine scaffolds, akin to the specified compound, have been explored for potential antimicrobial applications. Such compounds have demonstrated significant activity against various bacterial and fungal strains (Desai, Bhatt, Joshi, & Vaja, 2017).

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-17-8-9-19-18(15-17)25(13-14-30-19)21(26)16-23-10-6-7-20(22(23)27)31(28,29)24-11-4-2-3-5-12-24/h6-10,15H,2-5,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJYCWJPTLYCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one

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